N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine
Overview
Description
“N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is a phosphitylating reagent used for organic reactions . It is also known as “o-Xylylene N,N-diethylphosphoramidite” and is used as a building block in chemical synthesis .
Synthesis Analysis
This compound may be synthesized from DIETHYLPHOSPHORAMIDOUS DICHLORIDE and 1,2-Benzenedimethanol . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .Molecular Structure Analysis
The molecular formula of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is C12H18NO2P . The molecular weight is 239.25 .Chemical Reactions Analysis
As a phosphitylating reagent, “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is involved in various organic reactions . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .Physical And Chemical Properties Analysis
The boiling point of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is 95-96 °C at 0.1 mmHg . The density is 1.109 g/mL at 25 °C . The refractive index is n 20/D 1.541 . It is soluble in THF .Scientific Research Applications
Photochemical Release of Amines
Wang, Devalankar, and Lu (2016) studied the release of primary, secondary, and tertiary amines through the photochemical cleavage of the benzylic C-N bond in the 3-(diethylamino)benzyl (DEABn) group. They found that primary and secondary amines yield high outputs in methanol, while tertiary amines produce better results in MeCN/water, minimizing undesired side reactions (Wang, Devalankar, & Lu, 2016).
Synthesis of Fused Heterocyclic Systems
Kušar, Svete, and Stanovnik (1996) explored the reactions of diethyl N,N-dimethylaminomethylenemalonate with various nucleophiles, leading to the synthesis of fused heterocyclic systems like azino- or azolopyrimidinones and quinolizines. This research demonstrates the compound's utility in creating complex organic structures (Kušar, Svete, & Stanovnik, 1996).
Solid-phase Synthesis of Diazepinones
Fülöpová, Gúcky, Grepl, and Soural (2012) described the solid-phase synthesis of diazepinones, using various primary amines and acid-labile linkers on a polystyrene resin. This process showcases the role of similar compounds in solid-phase organic synthesis (Fülöpová et al., 2012).
Three-Component Reaction Studies
Miszczyk, Turowska-Tyrk, Kafarski, and Chmielewska (2017) studied the reaction between benzyl amines, triethyl orthoformate, and diethyl phosphite, highlighting how reaction conditions and substrate structures affect the outcome. This research emphasizes the compound's relevance in multi-component chemical reactions (Miszczyk et al., 2017).
Synthesis of Benzodioxaphosphepine Oxides
Haranath et al. (2005) synthesized novel 3 substituted 1,5-dihydro-2,4,3-benzodioxaphosphepine 3-oxides and evaluated their antimicrobial activity, demonstrating the potential biomedical applications of these compounds (Haranath et al., 2005).
Safety And Hazards
properties
IUPAC Name |
N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAKPBBWYIWXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P1OCC2=CC=CC=C2CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400691 | |
Record name | o-Xylylene N,N-diethylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine | |
CAS RN |
82372-35-8 | |
Record name | o-Xylylene N,N-diethylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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